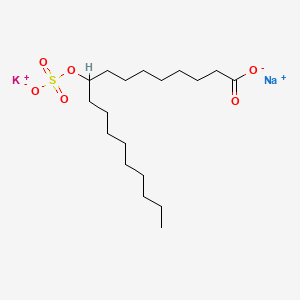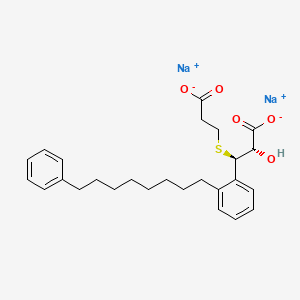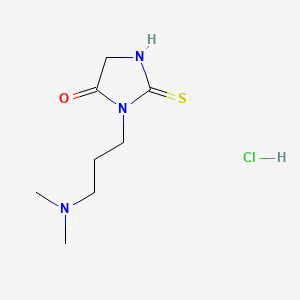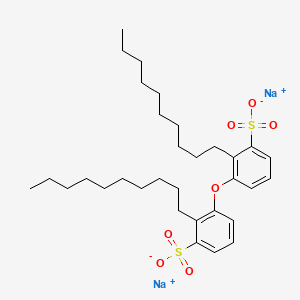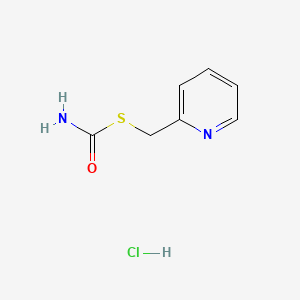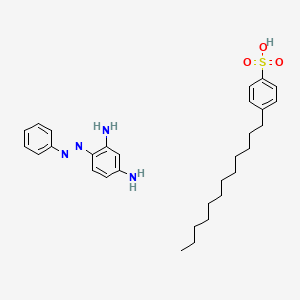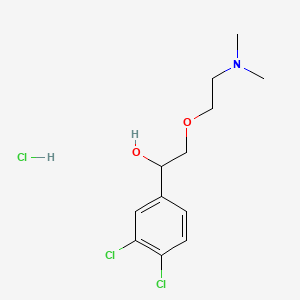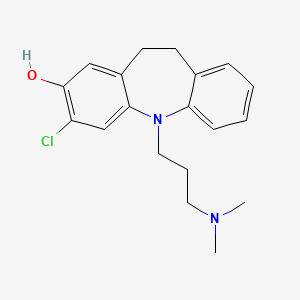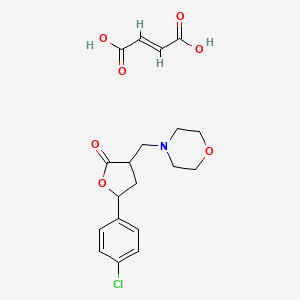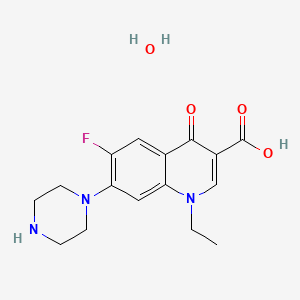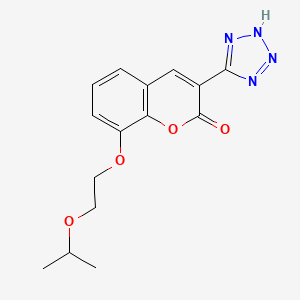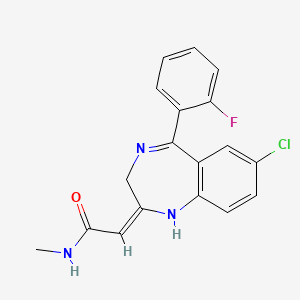
Oxcarbazepine alcohol sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxcarbazepine alcohol sulfate is a derivative of oxcarbazepine, a well-known anticonvulsant medication used primarily to treat epilepsy. This compound is characterized by the presence of an alcohol and sulfate group, which may influence its pharmacokinetic and pharmacodynamic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxcarbazepine alcohol sulfate typically involves the modification of oxcarbazepine. One common method is the reduction of oxcarbazepine to form oxcarbazepine alcohol, followed by sulfation to introduce the sulfate group. The reduction can be achieved using reducing agents such as sodium borohydride under controlled conditions. The sulfation step often involves the use of sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxcarbazepine alcohol sulfate can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfate group can be reduced under specific conditions.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield oxcarbazepine ketone sulfate, while substitution reactions can produce various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Oxcarbazepine alcohol sulfate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It serves as a tool to study the effects of sulfation on biological activity.
Medicine: Research is ongoing to explore its potential as an anticonvulsant with improved pharmacokinetic properties.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of oxcarbazepine alcohol sulfate is similar to that of oxcarbazepine. It primarily acts by blocking voltage-sensitive sodium channels, stabilizing hyper-excited neural membranes, and suppressing repetitive neuronal firing. This leads to the reduction of seizure activity. The presence of the sulfate group may enhance its solubility and bioavailability, potentially improving its therapeutic efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Oxcarbazepine: The parent compound, widely used as an anticonvulsant.
Carbamazepine: A structurally related anticonvulsant with similar mechanisms of action.
Eslicarbazepine acetate: A prodrug that is converted to eslicarbazepine, another anticonvulsant.
Uniqueness
Oxcarbazepine alcohol sulfate is unique due to the presence of both alcohol and sulfate groups, which may confer distinct pharmacokinetic properties compared to its analogs. This uniqueness can potentially lead to improved solubility, bioavailability, and therapeutic efficacy.
Propiedades
Número CAS |
773032-57-8 |
|---|---|
Fórmula molecular |
C15H14N2O5S |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl) hydrogen sulfate |
InChI |
InChI=1S/C15H14N2O5S/c16-15(18)17-12-7-3-1-5-10(12)9-14(22-23(19,20)21)11-6-2-4-8-13(11)17/h1-8,14H,9H2,(H2,16,18)(H,19,20,21) |
Clave InChI |
DQCMJSSQBFEDHL-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


